molecular formula C25H25N3O2 B4114343 2-phenyl-N-{2-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}acetamide

2-phenyl-N-{2-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}acetamide

Cat. No. B4114343
M. Wt: 399.5 g/mol
InChI Key: OWWFGLQMLOUVAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-phenyl-N-{2-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}acetamide, commonly known as PPAP, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. PPAP belongs to the class of piperazine derivatives and is structurally similar to the compound phenylpiracetam.

Mechanism of Action

The exact mechanism of action of PPAP is not fully understood, but it is believed to act on the cholinergic and dopaminergic systems in the brain. PPAP may enhance the release and uptake of neurotransmitters such as acetylcholine and dopamine, leading to improved cognitive function.
Biochemical and Physiological Effects:
PPAP has been found to increase cerebral blood flow and glucose utilization in the brain, indicating increased metabolic activity. Additionally, PPAP may have antioxidant properties and can reduce oxidative stress in the brain.

Advantages and Limitations for Lab Experiments

PPAP is a relatively safe and non-toxic compound, making it suitable for use in animal studies. However, its high cost and limited availability may limit its use in larger-scale experiments. Additionally, more research is needed to fully understand the long-term effects of PPAP on brain function and health.

Future Directions

Further research is needed to fully understand the potential therapeutic applications of PPAP. Possible future directions include studying the effects of PPAP on different types of memory and cognitive function, exploring its potential use in treating neurodegenerative diseases, and investigating its mechanism of action in more detail. Additionally, the development of more cost-effective synthesis methods may increase the availability of PPAP for research purposes.

Scientific Research Applications

PPAP has been studied for its potential therapeutic properties, particularly its ability to enhance cognitive function. Research has shown that PPAP can improve memory retention and learning ability in animal models. Additionally, PPAP has been found to have neuroprotective effects and may be useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

2-phenyl-N-[2-(4-phenylpiperazine-1-carbonyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O2/c29-24(19-20-9-3-1-4-10-20)26-23-14-8-7-13-22(23)25(30)28-17-15-27(16-18-28)21-11-5-2-6-12-21/h1-14H,15-19H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWWFGLQMLOUVAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC=CC=C3NC(=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-phenyl-N-[2-(4-phenylpiperazine-1-carbonyl)phenyl]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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